molecular formula C20H17FN4OS B11259695 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzamide

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzamide

Cat. No.: B11259695
M. Wt: 380.4 g/mol
InChI Key: KYHBNIYCUQKXES-UHFFFAOYSA-N
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Description

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHYLBENZAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and thiazole rings in its structure makes it a promising candidate for various pharmacological studies.

Preparation Methods

The synthesis of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHYLBENZAMIDE involves multiple steps, typically starting with the preparation of the triazole and thiazole intermediates. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized triazolothiazole compounds with excellent efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHYLBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The triazole and thiazole rings in its structure allow it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects. For example, it may inhibit enzymes like carbonic anhydrase or cholinesterase, contributing to its pharmacological activities .

Comparison with Similar Compounds

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHYLBENZAMIDE can be compared with other triazolothiazole derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the fluorophenyl group and the triazolothiazole scaffold in N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-METHYLBENZAMIDE contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C20H17FN4OS

Molecular Weight

380.4 g/mol

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methylbenzamide

InChI

InChI=1S/C20H17FN4OS/c1-13-6-2-3-7-15(13)19(26)22-11-10-14-12-27-20-23-18(24-25(14)20)16-8-4-5-9-17(16)21/h2-9,12H,10-11H2,1H3,(H,22,26)

InChI Key

KYHBNIYCUQKXES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F

Origin of Product

United States

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